3-((2-Fluorophenyl)amino)propanenitrile

Catalog No.
S1502322
CAS No.
192811-51-1
M.F
C9H9FN2
M. Wt
164.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((2-Fluorophenyl)amino)propanenitrile

CAS Number

192811-51-1

Product Name

3-((2-Fluorophenyl)amino)propanenitrile

IUPAC Name

3-(2-fluoroanilino)propanenitrile

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

InChI

InChI=1S/C9H9FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,12H,3,7H2

InChI Key

VENLUHCIJJCGSR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NCCC#N)F

Synonyms

Propanenitrile, 3-[(2-fluorophenyl)amino]- (9CI)

Canonical SMILES

C1=CC=C(C(=C1)NCCC#N)F

Application in the Synthesis of Thiazolo [3,2-a]pyridines

Scientific Field: This application falls under the field of Organic Synthesis and Medicinal Chemistry .

Summary of the Application: Thiazolo [3,2-a]pyridines are one of the least accessible and poorly studied members of organic compounds. The significant amount of data on the chemical and biological activity of this class of compounds allows us to consider them promising biologically active compounds .

Methods of Application or Experimental Procedures: The synthesis of thiazolo [3,2-a]pyridines involves a two-step process. In the first stage, the compound reacts with aromatic aldehydes, which allows obtaining the corresponding (Z)-3-aryl-2-(thiazol-2-yl)acrylonitriles. Further reaction of these compounds with malononitrile leads to 5-amino-7-aryl-7H-thiazolo[3,2-a]pyridine-6,8-dicarbonitriles .

Results or Outcomes: In recent years, antimicrobial, apoptotic, and antitumor activities have been studied for this class of compounds with some success. It has been established that some representatives of this class of compounds are inhibitors of DNA gyrase and SARS-Cov-2 glycoprotein .

Application in the Synthesis of AMPA Receptor Antagonists

Scientific Field: This application falls under the field of Pharmacology and Medicinal Chemistry .

Summary of the Application: AMPA receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system. Antagonists of these receptors have potential therapeutic applications in conditions like epilepsy .

Methods of Application or Experimental Procedures: In the search for novel orally active AMPA receptor antagonists, the compound “3-((2-Fluorophenyl)amino)propanenitrile” was used as a lead compound. The synthesis involved conversion of an allyl group in the lead compound to a 2-cyanoethyl group, which significantly increased inhibitory activity against AMPA receptor-mediated kainate-induced toxicity in rat hippocampal cultures .

Results or Outcomes: The synthesized compounds exhibited potent anticonvulsant activity in both maximal electroshock (MES)- and pentylenetetrazol (PTZ)-induced seizure tests in mice. They induced minor motor disturbances as indicated in the rotarod test. The protective index values for MES-induced seizures and PTZ-induced seizures were considerably higher compared with those of other known AMPA receptor antagonists .

3-((2-Fluorophenyl)amino)propanenitrile is an organic compound with the molecular formula C9_9H9_9FN2_2. It features a propanenitrile group attached to an amino group that is further substituted with a 2-fluorophenyl moiety. This compound is notable for its versatile applications in scientific research, particularly in medicinal chemistry and material science. Its unique structure contributes to its reactivity and potential biological activity, making it a valuable compound in various fields, including drug discovery and synthesis of advanced materials.

  • Oxidation: The nitrile group can be oxidized to form carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction of the nitrile group can yield primary amines using reagents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often facilitated by strong nucleophiles such as sodium amide or potassium cyanide.

Major Products Formed

  • From Oxidation: Carboxylic acids.
  • From Reduction: Primary amines.
  • From Substitution: Various substituted derivatives depending on the nucleophile used.

3-((2-Fluorophenyl)amino)propanenitrile has been studied for its potential biological activities, particularly as an inhibitor of dipeptidyl peptidase 4 (DPP4), an enzyme involved in glucose metabolism. The inhibition of DPP4 may lead to improved glycemic control, making this compound a candidate for diabetes treatment. Its interactions with biological pathways suggest it could influence various metabolic processes, although further studies are needed to fully elucidate its mechanism of action and therapeutic potential.

Synthetic Routes

Several methods are employed to synthesize 3-((2-Fluorophenyl)amino)propanenitrile:

  • Nucleophilic Substitution: A common approach involves the reaction of 2-fluorobenzene with potassium cyanide in an ethanolic solution under reflux conditions.
  • Grignard Reaction: Another method utilizes a Grignard reagent derived from 2-fluorobromobenzene, followed by reaction with ethylene oxide and subsequent hydrolysis to yield the nitrile.

Industrial Production

In industrial settings, the synthesis of nitriles like this compound is optimized for efficiency and yield. Techniques such as continuous flow reactors and advanced catalytic systems are often employed to enhance production capabilities while ensuring product quality.

3-((2-Fluorophenyl)amino)propanenitrile has diverse applications across various scientific domains:

  • Medicinal Chemistry: It serves as a precursor for developing pharmaceuticals, particularly those targeting metabolic disorders.
  • Organic Synthesis: The compound acts as a building block for synthesizing more complex molecules.
  • Material Science: It is utilized in creating materials with specific properties due to its unique chemical structure.

Research indicates that 3-((2-Fluorophenyl)amino)propanenitrile interacts with specific enzymes and receptors, notably DPP4. Studies have shown that its inhibitory action on DPP4 can lead to significant effects on glucose metabolism, suggesting its potential role in diabetes management. Further investigation into its binding affinity and specificity could provide insights into optimizing its use in therapeutic applications.

Several compounds share structural similarities with 3-((2-Fluorophenyl)amino)propanenitrile, including:

  • 3-(2-Fluorophenyl)propanenitrile: Lacks the amino group but shares the fluorophenyl and propanenitrile moieties.
  • 3-(3-Fluorophenyl)propanenitrile: Contains a fluorine atom at the meta position on the phenyl ring.
  • 3-(4-Fluorophenyl)propanenitrile: Features the fluorine atom at the para position.

Uniqueness

The uniqueness of 3-((2-Fluorophenyl)amino)propanenitrile lies in its specific ortho substitution pattern, which influences its reactivity and biological properties compared to its meta and para isomers. This distinct arrangement allows it to interact differently within biological systems and makes it particularly valuable in medicinal chemistry applications where precise interactions are crucial.

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions represent a foundational approach for introducing the nitrile group into arylaminopropane frameworks. For 3-((2-Fluorophenyl)amino)propanenitrile, this typically involves displacing a halogen atom (e.g., bromine or chlorine) on a 2-fluorophenyl precursor with a cyanide nucleophile. The reaction follows an SN2 mechanism, where the cyanide ion attacks the electrophilic carbon bonded to the halogen, resulting in inversion of configuration and formation of the nitrile product [2].

Key considerations for this route include:

  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity of cyanide ions.
  • Temperature control: Reactions often proceed at 60–90°C to balance kinetics and side-product formation [1].
  • Halogen reactivity: Bromine substituents generally exhibit higher reactivity than chlorine due to weaker C–X bonds [2].

A representative reaction pathway is illustrated below:
$$ \text{2-Fluorophenyl-X} + \text{KCN} \rightarrow \text{3-((2-Fluorophenyl)amino)propanenitrile} + \text{KX} $$
where X = Cl, Br [2].

Industrial-Scale Production Optimization

Industrial synthesis prioritizes cost efficiency, yield, and environmental sustainability. Continuous flow reactors (CFRs) have emerged as superior to batch processes for large-scale nitrile production due to enhanced heat transfer and reduced reaction times [3].

Table 1: Batch vs. Continuous Flow Process Parameters

ParameterBatch ProcessContinuous Flow
Reaction Time8–12 h1–2 h
Yield65–75%85–92%
Throughput500 kg/day1,200 kg/day
Solvent Recovery60–70%90–95%

Optimization strategies include:

  • Catalyst recycling: Heterogeneous catalysts (e.g., indium triflate) enable reuse across multiple batches, reducing costs [1].
  • In-line purification: Integrated chromatography systems minimize downstream processing steps [3].

Catalytic and Base-Mediated Synthesis Approaches

Palladium-catalyzed aryl amination has revolutionized the synthesis of arylaminopropanenitriles. Using ligands such as BrettPhos or EPhos, palladium complexes facilitate C–N bond formation between 2-fluorophenyl halides and propanenitrile derivatives at room temperature [7].

Mechanistic Overview:

  • Oxidative addition: Pd(0) inserts into the C–X bond of the aryl halide.
  • Amine coordination: The nitrogen of propanenitrile binds to Pd(II).
  • Reductive elimination: Pd(II) releases the coupled product, regenerating Pd(0) [7].

Base-mediated routes employ potassium carbonate or cesium fluoride to deprotonate the amine, enhancing nucleophilicity. For example:
$$ \text{2-Fluorophenyl bromide} + \text{NH}2\text{CH}2\text{CH}_2\text{CN} \xrightarrow{\text{CsF, DMF}} \text{3-((2-Fluorophenyl)amino)propanenitrile} $$

Table 2: Catalyst Performance Comparison

Catalyst SystemYield (%)Reaction Time (h)
Pd/BrettPhos [7]922
In(OTf)₃ [1]7512
CuI/1,10-phenanthroline6824

Patent-Informed Synthetic Routes (e.g., Gefitinib Precursor Synthesis)

Patent literature on tyrosine kinase inhibitors like gefitinib provides valuable insights into structurally related nitriles. A notable route involves:

  • Alkylation: Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane to form a propanenitrile precursor [4].
  • Nitration: Introduces nitro groups for subsequent reduction.
  • Cyclization: Forms the quinazoline core, a common motif in kinase inhibitors [4].

Adapting this pathway for 3-((2-Fluorophenyl)amino)propanenitrile could involve:
$$ \text{2-Fluorophenylamine} + \text{acrylonitrile} \xrightarrow{\text{In(OTf)₃}} \text{3-((2-Fluorophenyl)amino)propanenitrile} $$
This method achieves yields up to 75% under optimized conditions [1].

Key Innovation: Using trichloroisocyanuric acid as a chlorinating agent improves regioselectivity, favoring ortho-substitution in the aryl ring [1].

XLogP3

2.2

Dates

Modify: 2023-08-15

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